molecular formula C20H30N2OS B6121108 N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-(methylthio)benzamide

N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-(methylthio)benzamide

Cat. No. B6121108
M. Wt: 346.5 g/mol
InChI Key: ALIXTMNMJWAAER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-(methylthio)benzamide, also known as SERT inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a selective serotonin reuptake inhibitor that has been shown to have a positive impact on mental health issues such as depression and anxiety.

Mechanism of Action

N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-(methylthio)benzamide works by selectively inhibiting the reuptake of serotonin, a neurotransmitter that plays a crucial role in regulating mood, sleep, and appetite. It binds to the serotonin transporter (N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-(methylthio)benzamide) and prevents the reuptake of serotonin into the presynaptic neuron, leading to increased levels of serotonin in the synaptic cleft. This results in enhanced serotonin signaling, which is believed to be responsible for the therapeutic effects of N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-(methylthio)benzamide.
Biochemical and Physiological Effects:
N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-(methylthio)benzamide has been shown to have several biochemical and physiological effects. It increases the levels of serotonin in the brain, which is responsible for regulating mood, sleep, and appetite. It also has anxiolytic and antidepressant effects, which have been demonstrated in animal models and clinical trials. Additionally, it has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-(methylthio)benzamide has several advantages for lab experiments. It is a highly selective N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-(methylthio)benzamide inhibitor, which makes it a useful tool for studying the role of serotonin in various physiological and pathological processes. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, there are some limitations to using N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-(methylthio)benzamide in lab experiments. It has low aqueous solubility, which can make it difficult to administer in vivo. Additionally, it has a short half-life, which may limit its therapeutic potential.

Future Directions

There are several future directions for research on N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-(methylthio)benzamide. One area of interest is the development of more potent and selective N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-(methylthio)benzamide inhibitors for the treatment of mental health disorders. Another area of research is the investigation of the neuroprotective effects of N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-(methylthio)benzamide in neurodegenerative disorders. Additionally, there is interest in exploring the potential of N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-(methylthio)benzamide as a tool for studying the role of serotonin in various physiological and pathological processes.

Synthesis Methods

The synthesis of N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-(methylthio)benzamide involves the reaction of 2-(methylthio)benzoic acid with N-(cyclohexylmethyl)piperidine-3-carboxamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified using column chromatography or recrystallization.

Scientific Research Applications

N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-(methylthio)benzamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to be effective in treating mental health disorders such as depression and anxiety. It works by selectively inhibiting the reuptake of serotonin, a neurotransmitter that plays a crucial role in regulating mood, sleep, and appetite. By increasing the levels of serotonin in the brain, N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-(methylthio)benzamide helps to alleviate the symptoms of depression and anxiety.

properties

IUPAC Name

N-[1-(cyclohexylmethyl)piperidin-3-yl]-2-methylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2OS/c1-24-19-12-6-5-11-18(19)20(23)21-17-10-7-13-22(15-17)14-16-8-3-2-4-9-16/h5-6,11-12,16-17H,2-4,7-10,13-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALIXTMNMJWAAER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NC2CCCN(C2)CC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-(methylthio)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.